6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-amino-1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-7(10-5-8-2-3-9(10)4-8)16-11(14)6-12(17)15-13(16)18/h6-10H,2-5,14H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEKKKYYPQLWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=CC(=O)NC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound has shown high toxicity towards human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells. This suggests that the compound may target cellular processes that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
The exact mode of action of this compound is currently unknown. The high toxicity it demonstrates towards certain cancer cells suggests that it may interact with its targets in a way that disrupts their normal function, leading to cell death.
Result of Action
The compound has been observed to exhibit high toxicity towards human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells. This suggests that the compound’s action results in the death of these cancer cells.
Biological Activity
6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1132676-30-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- Structural Characteristics : The compound features a bicyclic structure that may influence its interaction with biological targets.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human leukemia HL-60 | 5.0 | |
| Cervix carcinoma KB3-1 | 7.5 | |
| Colon carcinoma HCT116 | 6.0 |
The compound's cytotoxicity suggests a potential role as an anticancer agent. The exact mechanisms through which it induces cell death remain under investigation but may involve disruption of cellular functions leading to apoptosis.
While the precise mechanism of action is not fully elucidated, preliminary studies suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival:
- Target Interaction : It is hypothesized that the compound interacts with specific proteins or enzymes that are essential for cancer cell proliferation.
- Cell Cycle Arrest : Evidence indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.
In Vitro Studies
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of Proliferation : Significant reduction in cell viability was observed across all tested lines.
- Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating elevated levels of apoptosis.
In Vivo Studies
Although limited in scope, preliminary animal studies have suggested that administration of the compound can lead to tumor regression in xenograft models of human cancers. Further investigation is required to assess its pharmacokinetics and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-amino-tetrahydropyrimidine-dione derivatives, and how can they be adapted for this compound?
- Answer : The synthesis typically involves multi-step protocols starting from 6-amino-uracil precursors. Key steps include alkylation or coupling reactions to introduce substituents like the bicyclo[2.2.1]heptane group. For example, optimized oxidation using Dess-Martin periodinane (DMP) in anhydrous conditions achieves high yields (up to 91%) for intermediates, as demonstrated in related pyrimidine syntheses . Reductive amination or pH-controlled reactions (e.g., sodium cyanoborohydride at pH 6) may further refine stereochemical outcomes .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key data should be prioritized?
- Answer : Essential techniques include:
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH₂/NH vibrations .
- NMR : ¹H/¹³C NMR to resolve bicycloheptane protons (δ 1.2–2.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
- Elemental analysis : Validate purity (>95%) and stoichiometry.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
- Answer : Prioritize in vitro enzyme inhibition assays (e.g., dihydrofolate reductase, DHFR) using UV-Vis spectrophotometry to monitor NADPH oxidation. Include positive controls (e.g., methotrexate) and dose-response curves (IC₅₀ calculations). Cell-based cytotoxicity assays (MTT or resazurin) can assess selectivity .
Advanced Research Questions
Q. What strategies optimize the bicyclo[2.2.1]heptane moiety’s stereochemical integration during synthesis, and how does this affect bioactivity?
- Answer : Stereocontrol can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using enantiopure bicycloheptane precursors in alkylation steps ensures defined configurations. Comparative SAR studies show that endo vs. exo bicyclo orientations significantly impact target binding (e.g., DHFR inhibition improved by 3–5× with endo configuration) .
Q. How can contradictory data on enzyme inhibition potency between studies be resolved?
- Answer : Discrepancies often arise from:
- Assay variability : Standardize buffer pH (e.g., ammonium acetate pH 6.5) and temperature .
- Substituent effects : Compare electron-withdrawing/donating groups (e.g., chloro vs. methoxy) on the pyrimidine ring. For instance, 5-chloro analogs in related compounds show 10× higher potency than methoxy derivatives .
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) to validate reproducibility .
Q. What advanced computational methods support the study of this compound’s structure-activity relationships (SAR)?
- Answer : Employ density functional theory (DFT) to map electrostatic potentials and H-bonding sites. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) reveal binding stability with DHFR. Docking scores (AutoDock Vina) correlate with experimental IC₅₀ values (R² >0.85) .
Q. How does the bicyclo[2.2.1]heptane group influence physicochemical properties like solubility and logP?
- Answer : The bicyclo moiety increases logP by ~1.5 units compared to linear alkyl chains, reducing aqueous solubility. Counteract this via salt formation (e.g., HCl salts) or co-solvent systems (e.g., PEG-400/water) . HPLC-UV (C18 column, acetonitrile/water gradient) quantifies solubility profiles .
Q. What in vivo models are appropriate for preclinical evaluation, and how should pharmacokinetic (PK) parameters be analyzed?
- Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing). Monitor plasma concentrations via LC-MS/MS, calculating:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
